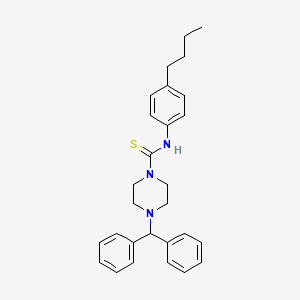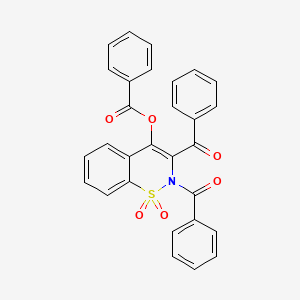![molecular formula C27H17N3O7 B10868698 3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10868698.png)
3',6'-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9'-xanthen]-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one typically involves the reaction of fluorescein hydrazide with 2-hydroxy-5-nitrobenzaldehyde in an appropriate solvent such as acetonitrile . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one has several scientific research applications:
Chemistry: It is used as a fluorescent dye due to its excellent fluorescence properties.
Biology: The compound can be conjugated with biomolecules for imaging and diagnostic purposes.
Industry: Used in the development of sensors and other analytical tools.
Mechanism of Action
The mechanism by which 3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one exerts its effects is primarily through its interaction with biological molecules. The compound’s fluorescence properties allow it to bind to specific targets, enabling visualization and tracking in biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3’,6’-dihydroxyspiro[isoindole-1,9’-xanthen]-3(2H)-one
- 3,6-Dihydroxy-2’-[(2-hydroxy-1-naphthyl)methyleneamino]xanthene-9-spiro-1’-isoindolin-3’-one
Uniqueness
3’,6’-Dihydroxy-2-[(2-hydroxy-5-nitrobenzylidene)amino]spiro[isoindole-1,9’-xanthen]-3(2H)-one is unique due to its specific functional groups and spiro linkage, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high fluorescence and specific binding capabilities.
Properties
Molecular Formula |
C27H17N3O7 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
3',6'-dihydroxy-2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C27H17N3O7/c31-17-6-8-21-24(12-17)37-25-13-18(32)7-9-22(25)27(21)20-4-2-1-3-19(20)26(34)29(27)28-14-15-11-16(30(35)36)5-10-23(15)33/h1-14,31-33H/b28-14+ |
InChI Key |
MBSWGRRVJKLIOP-CCVNUDIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)/N=C/C6=C(C=CC(=C6)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)N=CC6=C(C=CC(=C6)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10868619.png)
![3-(4-methoxyphenyl)-5-methyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10868621.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868628.png)
![N'-(5-chloro-2-methoxyphenyl)-N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B10868637.png)

![3-amino-N-(5-fluoro-2-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10868651.png)
![3-[5-(2-hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B10868652.png)
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10868655.png)
![2-bromo-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10868661.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868666.png)
![2-Hydroxy-N'~1~-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzoyl]benzohydrazide](/img/structure/B10868673.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(1E)-N-phenylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10868686.png)


